4-Bromo-5-chlorophthalic acid
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Overview
Description
4-Bromo-5-chlorophthalic acid is an organic compound with the molecular formula C8H4BrClO4 It is a derivative of phthalic acid, where the aromatic ring is substituted with bromine and chlorine atoms at the 4 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chlorophthalic acid typically involves the bromination and chlorination of phthalic acid derivatives. One common method is the direct halogenation of phthalic acid using bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chlorophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation of the aromatic ring can lead to the formation of quinones and other oxidized products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phthalic acids, while reduction can produce partially or fully reduced derivatives.
Scientific Research Applications
4-Bromo-5-chlorophthalic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and other biochemical processes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chlorophthalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor function, depending on the context of its use.
Comparison with Similar Compounds
- 4-Bromophthalic acid
- 5-Chlorophthalic acid
- 4-Chloro-5-bromophthalic acid
Comparison: 4-Bromo-5-chlorophthalic acid is unique due to the presence of both bromine and chlorine atoms on the aromatic ring, which can influence its reactivity and properties. Compared to its analogs, it may exhibit different chemical behavior and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
4-bromo-5-chlorophthalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYLZRZHGCQHCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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